Resmetirom - 920509-32-6

Resmetirom

Catalog Number: EVT-280214
CAS Number: 920509-32-6
Molecular Formula: C17H12Cl2N6O4
Molecular Weight: 435.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Resmetirom (MGL-3196) is a synthetic, liver-directed, orally active, and highly selective thyroid hormone receptor-β (THR-β) agonist. [] Resmetirom is classified as a thyromimetic, meaning it mimics the action of thyroid hormones. [] It is currently under investigation for its potential in treating NASH, a progressive liver disease with no currently approved treatments. []

Synthesis Analysis

The synthesis of Resmetirom is described in detail in a publication by Madrigal Pharmaceuticals. [] The synthesis involves a multi-step process involving the formation of a pyridazinone core followed by the addition of a cyanoazauracil substituent to enhance potency and selectivity for THR-β. []

Molecular Structure Analysis

Resmetirom is a small molecule with a molecular formula of C23H16Cl2N6O5. [] Its structure consists of a pyridazinone ring linked to a cyanoazauracil group via a phenoxy linker. The presence of chlorine atoms in the structure contributes to its selectivity for THR-β. []

Mechanism of Action

Resmetirom acts as a selective agonist for THR-β, which is predominantly expressed in the liver. [] By binding to THR-β, Resmetirom activates the receptor and regulates gene expression, leading to several metabolic effects. These effects include:

  • Reduction of hepatic triglycerides: Resmetirom stimulates the expression of genes involved in fatty acid oxidation, leading to decreased lipid accumulation in the liver. [, , ]
  • Improvement in liver function: Resmetirom reduces hepatic inflammation and fibrosis by modulating various signaling pathways, including STAT3 and NF-κB. [, , ]
  • Favorable effects on lipid profiles: Resmetirom lowers low-density lipoprotein cholesterol (LDL-C), apolipoprotein B, and triglycerides, contributing to a potentially improved cardiovascular risk profile. [, , ]
Applications

Resmetirom's primary application in scientific research is its potential as a treatment for NASH. [, , ] Numerous preclinical and clinical studies have investigated its efficacy and safety in addressing this disease. [, , , , , ] Key findings from these studies include:

  • NASH resolution and fibrosis improvement: Resmetirom has shown significant improvement in both NASH resolution and liver fibrosis in Phase 3 clinical trials. [, , , ]
  • Reduction in liver fat content: Resmetirom effectively reduces hepatic fat accumulation as measured by magnetic resonance imaging-derived proton density fat fraction (MRI-PDFF). [, ]
  • Improvement in liver enzymes: Resmetirom treatment leads to a reduction in elevated liver enzymes, indicating improvement in liver function. [, ]
  • Favorable effects on lipid profiles: Resmetirom demonstrates beneficial effects on circulating lipids, including reductions in LDL-C, apolipoprotein B, and triglycerides. [, , ]
Future Directions
  • Long-term safety and efficacy: Continued monitoring is needed to assess the long-term safety and efficacy of Resmetirom, particularly regarding potential effects on thyroid, gonadal, or bone health. []
  • Combination therapies: Exploring the potential benefits of combining Resmetirom with other therapeutic agents for NASH to enhance efficacy and address the complex nature of the disease. [, ]
  • Personalized medicine: Investigating the impact of genetic factors, such as the PNPLA3 rs738409 variant, on Resmetirom's efficacy to optimize treatment strategies for specific patient subgroups. []
  • Non-invasive monitoring: Further development and validation of non-invasive tests to assess liver fibrosis and monitor treatment response to Resmetirom, reducing the reliance on liver biopsies. [, ]

3,5,3′-Triiodothyronine (T3)

  • Relevance: Resmetirom is a thyroid hormone receptor beta-selective agonist designed to mimic some of the beneficial metabolic effects of T3, particularly in the liver. Unlike T3, which activates both TRα and TRβ, resmetirom preferentially targets TRβ, aiming to minimize potential side effects associated with TRα activation, such as tachycardia and bone loss.

GC-1 (Sobetirome)

    KB-2115 (Eprotirome)

      VK2809

        CS271011

        • Relevance: CS271011 and resmetirom are both liver-targeted THR-β agonists under investigation for treating lipid metabolism disorders. Preclinical data suggest that CS271011 demonstrates higher THR-β activation compared to resmetirom in vitro, while exhibiting favorable pharmacokinetic properties and liver enrichment in vivo.

        Properties

        CAS Number

        920509-32-6

        Product Name

        Resmetirom

        IUPAC Name

        2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile

        Molecular Formula

        C17H12Cl2N6O4

        Molecular Weight

        435.2 g/mol

        InChI

        InChI=1S/C17H12Cl2N6O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,1-2H3,(H,23,26)(H,21,27,28)

        InChI Key

        FDBYIYFVSAHJLY-UHFFFAOYSA-N

        SMILES

        CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C#N)Cl

        Solubility

        Soluble in DMSO, not in water

        Synonyms

        2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro(1,2,4)triazine-6-carbonitrile
        MGL-3196
        resmetirom

        Canonical SMILES

        CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C#N)Cl

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.